1-(4-Chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
1-(4-Chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound featuring a chromeno[2,3-c]pyrrole-dione core. Its structure includes a 4-chlorophenyl group at position 1 and a tetrahydrofuran-2-ylmethyl substituent at position 2. This compound belongs to a broader class of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones, which are synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines under mild conditions .
Properties
Molecular Formula |
C22H18ClNO4 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(oxolan-2-ylmethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H18ClNO4/c23-14-9-7-13(8-10-14)19-18-20(25)16-5-1-2-6-17(16)28-21(18)22(26)24(19)12-15-4-3-11-27-15/h1-2,5-10,15,19H,3-4,11-12H2 |
InChI Key |
CGIGMQZBIVNADD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Biological Activity
1-(4-Chlorophenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the chromeno-pyrrole core : This involves the condensation of appropriate aromatic aldehydes with pyrrole derivatives under acidic conditions.
- Introduction of the tetrahydrofuran moiety : Tetrahydrofuran (THF) is often utilized as a solvent and reactant in the alkylation steps.
- Final cyclization and purification : The product is purified through recrystallization or chromatography to obtain the desired compound in high yield.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- In vitro studies : Compounds containing similar structures have shown significant inhibition of growth in various cancer cell lines such as HCT-116 and SW-620, with IC50 values ranging from M to M .
The proposed mechanisms through which this compound exhibits biological activity include:
- Inhibition of Protein Kinases : Similar compounds have been reported to act as inhibitors of protein kinases such as EGFR and VEGFR2, leading to reduced tumor growth .
Table of Biological Activities
Study on Antitumor Activity
A study conducted on a related compound demonstrated its ability to inhibit tumor growth in a chemically induced colon cancer model in rats. The compound showed low toxicity and significant antioxidant properties, suggesting its potential as a lead candidate for further drug development .
Molecular Docking Studies
Molecular docking studies have indicated that derivatives of this compound can effectively bind to ATP-binding sites on key receptors involved in cancer progression. These interactions were shown to stabilize the receptor-ligand complexes more effectively than other known inhibitors .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations
The target compound’s 4-chlorophenyl and tetrahydrofuran-2-ylmethyl groups distinguish it from analogs. Key comparisons include:
Ring System Modifications
Compounds with alternative fused-ring systems exhibit distinct physicochemical properties:
- Pyrano[2,3-c]pyrrole-diones (e.g., 2-phenyl-5,6-dihydropyrano[2,3-c]pyrrole-4,7-dione): Replace the chromeno oxygen with a pyran ring, reducing aromaticity and altering electronic properties .
- 4,5-Dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones: Derived from chromeno-pyrrole-diones via hydrazine-mediated ring expansion; these derivatives exhibit enhanced hydrogen-bonding capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
